molecular formula C19H14F3N5OS B3404089 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 1206999-63-4

4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B3404089
CAS No.: 1206999-63-4
M. Wt: 417.4
InChI Key: DLGXFXPXUKNNTK-UHFFFAOYSA-N
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Description

4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine ( 1206999-63-4) is a chemical compound with the molecular formula C19H14F3N5OS and a molecular weight of 417.41 g/mol . This complex molecule features a 1,2,3-triazole core linked to a 1,3-thiazole ring and multiple aromatic systems, including a 4-methoxyphenyl and a 3-(trifluoromethyl)phenyl group . Its predicted density is 1.49±0.1 g/cm³ at 20 °C and 760 Torr . Compounds containing 1,3,4-triazole and 1,3-thiazole moieties are of significant interest in medicinal chemistry due to their potential to interact with various biological targets. Structural analogs of this compound, which also contain triazole and aryl groups, have been investigated as potential antagonists for the P2Y14 receptor (P2Y14R), a G protein-coupled receptor implicated in modulating processes related to inflammation, diabetes, and asthma . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and membrane permeability. This product is intended for research and development purposes in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N5OS/c1-28-14-7-5-11(6-8-14)15-10-29-18(24-15)16-17(23)27(26-25-16)13-4-2-3-12(9-13)19(20,21)22/h2-10H,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGXFXPXUKNNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Thiazole and Triazole Moieties

Benzothiazole vs. Simple Thiazole Derivatives
  • The 2-nitrophenyl group introduces strong electron-withdrawing effects, contrasting with the trifluoromethyl group in the target compound. Yields for benzothiazole derivatives are high (82–97%), suggesting favorable reactivity in cycloaddition reactions .
Methoxy vs. Halogen Substituents
  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole ():
    Chloro and bromo derivatives exhibit isostructural crystallinity (triclinic, P¯I symmetry) and demonstrate antimicrobial activity. The chloro substituent’s electronegativity may enhance binding to hydrophobic pockets, whereas the methoxy group in the target compound could improve solubility .
Trifluoromethyl vs. Methyl/Methoxy Groups
  • The trifluoromethyl group’s strong electron-withdrawing nature contrasts with methyl’s electron-donating effects, influencing receptor binding .

Core Heterocycle Modifications

Thiazole vs. Oxadiazole Cores
  • However, thiazoles offer better hydrogen-bonding capacity, critical for enzyme inhibition .
Benzimidazole Hybrids
  • Compound 9e: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (): Incorporating benzimidazole adds planar rigidity, which may improve DNA intercalation. The 4-methoxyphenyl group in both 9e and the target compound suggests shared synthetic strategies, though 9e’s acetamide sidechain introduces additional flexibility .

Structural and Electronic Comparisons

  • Crystallography : Isostructural chloro/bromo derivatives () crystallize in triclinic systems with two independent molecules per unit cell. The trifluoromethyl group in the target compound may introduce steric hindrance, altering packing efficiency compared to smaller substituents .
  • Electronic Effects : Methoxy groups enhance solubility via polarity, while trifluoromethyl groups increase lipophilicity and metabolic stability. Halogenated analogs (e.g., ) balance these properties but may exhibit toxicity risks .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for constructing the thiazole-triazole core of this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring .
  • Step 2 : Cyclocondensation of thioamide derivatives with α-haloketones to generate the thiazole moiety .
  • Key Parameters : Solvent polarity (e.g., DMF for solubility), temperature control (60–80°C), and catalyst selection (e.g., CuI for CuAAC) critically influence yield .
    • Validation : Confirm intermediate structures via 1H^1H-NMR (e.g., triplet for triazole protons at δ 7.2–7.5 ppm) and LC-MS .

Q. How can spectroscopic techniques resolve ambiguities in the compound’s functional group assignments?

  • Methodological Answer :

  • NMR : Use 19F^{19}F-NMR to distinguish trifluoromethyl signals (δ -60 to -65 ppm) and 1H^1H-NMR coupling patterns to differentiate methoxyphenyl (singlet at δ 3.8 ppm) vs. aromatic protons .
  • IR Spectroscopy : Identify thiazole C=N stretching (1650–1600 cm1^{-1}) and triazole N-H bending (1550–1500 cm1^{-1}) .
    • Data Contradiction : Overlapping aromatic signals may require 2D NMR (e.g., HSQC, HMBC) for unambiguous assignment .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :

  • In vitro screening : Use kinase inhibition assays (e.g., EGFR or VEGFR2) due to structural similarity to known inhibitors .
  • Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50_{50} values compared to reference drugs (e.g., doxorubicin) .
    • Controls : Include positive controls (e.g., staurosporine for kinase assays) and solvent-only blanks to exclude artifacts .

Advanced Research Questions

Q. How can computational modeling predict binding modes to therapeutic targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., ATP-binding pockets). Parameterize the trifluoromethyl group’s electrostatic contributions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å) .
    • Validation : Compare predicted binding affinities (ΔG) with experimental IC50_{50} values to refine force fields .

Q. What strategies resolve contradictions in SAR studies for derivatives of this compound?

  • Methodological Answer :

  • Data Analysis : Cluster bioactivity data (e.g., pIC50_{50}) using PCA to identify outlier compounds with anomalous substituent effects .
  • Synthetic Tweaks : Modify the methoxyphenyl group’s position (para → meta) or replace trifluoromethyl with cyano to test steric/electronic effects .
    • Case Study : Derivatives with 3-CF3_3-phenyl showed 10× higher kinase inhibition than 4-CF3_3-analogs, suggesting steric hindrance in the binding pocket .

Q. How can crystallography elucidate structural dynamics under varying pH conditions?

  • Methodological Answer :

  • Crystal Growth : Use vapor diffusion with PEG 4000 as precipitant. Adjust pH (5.0–7.4) to probe protonation states of triazole NH .
  • Refinement : Apply SHELXL for high-resolution (<1.5 Å) structure determination. Anisotropic displacement parameters reveal conformational flexibility in the thiazole ring .
    • Table : Crystallographic Data Summary
ConditionSpace GroupResolution (Å)Rfactor_{factor}
pH 5.0P21_1/c1.450.052
pH 7.4C2/c1.380.048

Methodological Challenges

Q. What analytical workflows address purity inconsistencies in HPLC?

  • Methodological Answer :

  • Column Selection : Use C18 reverse-phase columns with gradient elution (ACN:H2 _2O, 0.1% TFA). Monitor at 254 nm for aromatic absorption .
  • Impurity Profiling : Employ HR-MS to detect trace byproducts (e.g., des-methyl analogs, m/z +14 Da) .

Q. How to optimize reaction yields while minimizing hazardous intermediates?

  • Methodological Answer :

  • Green Chemistry : Replace POCl3_3 () with polymer-supported reagents for safer phosphorylation .
  • Flow Chemistry : Continuous-flow setups reduce azide accumulation (explosion risk) during CuAAC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
Reactant of Route 2
4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

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